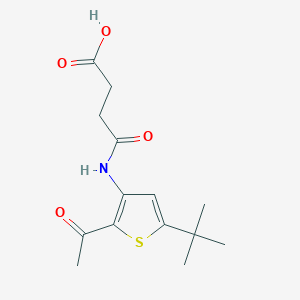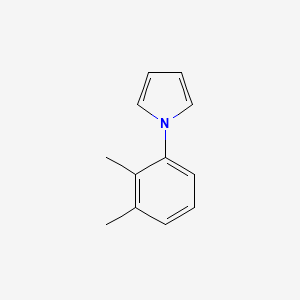
1-(2,3-dimethylphenyl)-1H-pyrrole
Descripción general
Descripción
1-(2,3-dimethylphenyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole class of organic compounds. It is commonly referred to as DMP or 2,3-dimethyl-1-phenylpyrrole. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Organometallic Complex Synthesis and Catalytic Applications
1-(2,3-dimethylphenyl)-1H-pyrrole has been studied in the context of organometallic chemistry. For instance, the reaction of a related compound, N-(2′,6′-dimethylphenyl)pyrrole-2-aldimine, with iridium compounds forms organometallic complexes. These complexes have potential applications in catalysis, particularly in the Oppenauer oxidation of alcohols. They demonstrate significant catalytic efficiency, which could be harnessed in various chemical processes (Paul, Richmond, & Bhattacharya, 2014).
Corrosion Inhibition Properties
Derivatives of 1-(2,3-dimethylphenyl)-1H-pyrrole have been explored for their role in corrosion inhibition. For instance, a new pyrrole derivative has shown good inhibition efficiency on steel surfaces. The compound's effectiveness in blocking active sites on metal surfaces suggests its potential application in protecting materials from corrosion (Louroubi et al., 2019).
Antimicrobial Applications
Certain derivatives of 1-(2,3-dimethylphenyl)-1H-pyrrole have been synthesized with the aim of developing new antimicrobial agents. For example, a study synthesized novel pyrrole chalcone derivatives and evaluated their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activity, which could be further developed into therapeutic tools (Hublikar et al., 2019).
Applications in Polymerization and Material Science
1-(2,3-dimethylphenyl)-1H-pyrrole is also relevant in the field of material science, particularly in the synthesis of polymers and related materials. For example, certain pyrrole derivatives are involved in the formation of yttrium complexes, which have applications in the polymerization of ε-caprolactone, a process relevant for the production of biodegradable plastics and other materials (Matsuo, Mashima, & Tani, 2001).
Explosives Detection
The derivatives of pyrrole, including those related to 1-(2,3-dimethylphenyl)-1H-pyrrole, have found applications in explosives detection. Their chemical properties allow them to be used in sensing technologies for detecting nitroaromatic explosives, an important aspect of public safety and militaryoperations (Chen, Jin, Wang, & Lu, 2011).
Structural and Spectroscopic Characterization
1-(2,3-dimethylphenyl)-1H-pyrrole and its derivatives have been extensively studied for their structural and spectroscopic properties. Detailed molecular structure analysis through X-ray diffraction and various spectroscopic techniques like FT-IR and NMR have contributed significantly to understanding the molecular behavior and potential applications of these compounds in various scientific fields (Srikanth et al., 2020).
Photoreactivity and Photochemistry
The photoreactivity and photochemical properties of pyrrole derivatives have been explored, showing potential applications in photochemical synthesis and material science. Research on N-substituted derivatives of pyrrole, including 1-(2,3-dimethylphenyl)-1H-pyrrole, has revealed interesting photochemical reactivities that could be exploited in various scientific and industrial applications (Ihlefeld & Margaretha, 1992).
Quantum Chemical Properties and Bioactivity Prediction
Quantum chemical calculations have been used to predict the bioactivity of pyrrole analogues, including derivatives of 1-(2,3-dimethylphenyl)-1H-pyrrole. These studies aid in the design and synthesis of new compounds with potential pharmaceutical applications (Rawat & Singh, 2014).
Pyrolysis Studies
Studies on the pyrolysis of pyrrole derivatives have provided insights into the thermal decomposition processes and potential applications in synthetic chemistry. Such research is vital for understanding the stability and reactivity of these compounds under high-temperature conditions (Hill, Imam, Mcnab, & O'neill, 2009).
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVYXPHSOVAERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



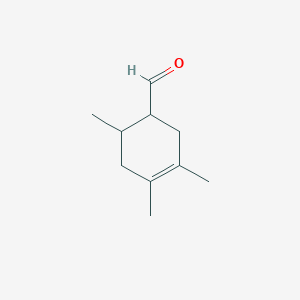

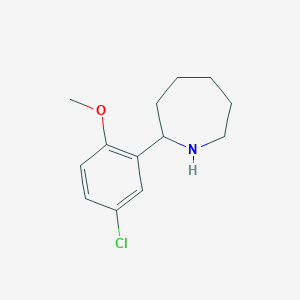


![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)
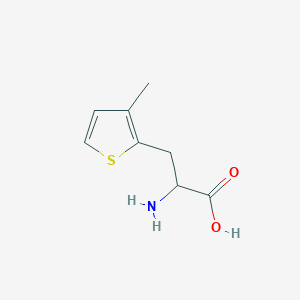
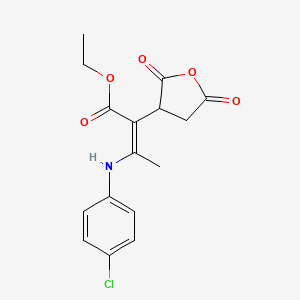

![4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline](/img/structure/B1636432.png)
![1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde](/img/structure/B1636436.png)
